1H-1,2,4-Triazole, 1-(2-thiazolyl)-

Vue d'ensemble

Description

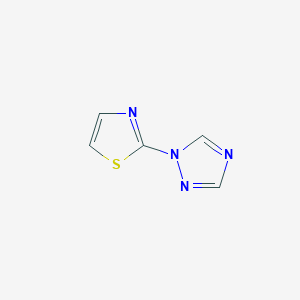

1H-1,2,4-Triazole, 1-(2-thiazolyl)- is a heterocyclic compound that features both a triazole and a thiazole ring. These structures are known for their significant biological activities and are often incorporated into various pharmaceutical agents. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in synthetic chemistry and drug development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole, 1-(2-thiazolyl)- can be synthesized through several methods. One common approach involves the cycloaddition reaction of hydrazines with nitriles under microwave irradiation, which offers excellent functional-group tolerance . Another method includes the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, which avoids the use of strong oxidants and transition-metal catalysts .

Industrial Production Methods: Industrial production often employs scalable and efficient synthetic routes. For example, the copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions . This method is advantageous due to the availability and low cost of starting materials and catalysts.

Analyse Des Réactions Chimiques

Electrophilic and Nucleophilic Substitution

The 1,2,4-triazole core exhibits dual reactivity:

-

Electrophilic Substitution : Occurs preferentially at nitrogen atoms due to high electron density. For example, protonation at N1 or N4 positions under acidic conditions forms stable triazolium salts .

-

Nucleophilic Substitution : π-Deficient carbon atoms (C3 and C5) react with nucleophiles. Halogenation or coupling reactions at these positions are common .

Example Reaction :

Cycloaddition and Multicomponent Reactions

1-(2-Thiazolyl)-1,2,4-triazole participates in:

-

[3+2] Cycloadditions : With nitrile ylides or diazo compounds to form fused heterocycles. For instance, reactions with aryl diazonium salts yield 5-cyano-1,2,4-triazoles .

-

Electrochemical Multicomponent Reactions : Combining aryl hydrazines, paraformaldehyde, and alcohols under electrochemical conditions produces 1,5-disubstituted triazoles .

Mechanistic Insight :

Copper-catalyzed cycloadditions proceed via triazolyl–copper intermediates, with temperature dictating reaction pathways (e.g., bis-triazole vs. alkynyl-triazole formation) .

Functional Group Transformations

-

Oxidation : Thiol-containing derivatives (e.g., 1,2,4-triazole-3-thiols) oxidize to disulfides or sulfonic acids using HNO or HO .

-

Alkylation/Acylation : The thiazole ring undergoes alkylation at sulfur or nitrogen sites. For example, S-alkylation with benzyl chlorides forms hybrid thiazole-triazole scaffolds .

Key Transformation :

Coordination Chemistry

The triazole-thiazole hybrid acts as a ligand in metal complexes:

-

Cu(II) Complexes : Bind via N2 (triazole) and N1 (thiazole), forming octahedral geometries with antimicrobial activity .

-

Ag(I) Complexes : Exhibit catalytic activity in azide-alkyne cycloadditions .

Table 2: Metal Complex Properties

| Metal Ion | Coordination Sites | Application | Reference |

|---|---|---|---|

| Cu(II) | N2 (triazole), N1 (thiazole) | Antimicrobial agents | |

| Ag(I) | N3 (triazole) | Catalysis |

Recent Advances in Methodology

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

1H-1,2,4-Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing this structure exhibit potent antibacterial and antifungal activities. For example, a series of synthesized 1,2,4-triazoles demonstrated effects comparable to established antibiotics like ciprofloxacin and levofloxacin against various pathogens . The structure-activity relationship (SAR) studies reveal that modifications at the 4-position significantly enhance antibacterial efficacy against Gram-positive bacteria .

Anti-inflammatory Properties

Recent studies have identified derivatives of 1H-1,2,4-Triazole as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). One particular compound was noted for its superior anti-inflammatory activity compared to standard drugs like indomethacin and naproxen, showing a lower ulcerogenic potential . This highlights the compound's potential as a safer alternative in managing inflammation.

Antitumor Activity

The compound has also shown promise in cancer research. Derivatives of 1H-1,2,4-triazole have been synthesized that exhibit significant cytotoxic activity against various cancer cell lines. The incorporation of thiazole rings has been linked to enhanced antiproliferative effects .

Agricultural Applications

Fungicides

The antifungal properties of 1H-1,2,4-Triazole derivatives extend to agricultural applications as well. These compounds are being explored as potential fungicides due to their ability to inhibit fungal growth effectively. Their mechanism often involves disrupting fungal cell wall synthesis or interfering with essential metabolic pathways .

Herbicides

Research into the herbicidal potential of triazole compounds has indicated that they can act as effective agents against a range of weeds. Their application may improve crop yield by minimizing competition for resources .

Material Sciences

Corrosion Inhibitors

In material sciences, 1H-1,2,4-Triazole has been investigated for its use as a corrosion inhibitor in metal protection. Its ability to form stable complexes with metal ions makes it effective in preventing corrosion processes in various environments .

Case Study 1: Antimicrobial Efficacy

A study conducted by Sameliuk et al. synthesized a series of 1H-1,2,4-triazole derivatives with varying substituents. These compounds were tested against multiple bacterial strains and exhibited significant antimicrobial activity. The results indicated that certain modifications enhanced their efficacy beyond traditional antibiotics .

Case Study 2: Anti-inflammatory Compound Development

In a recent investigation into anti-inflammatory agents, researchers synthesized several triazole derivatives that selectively inhibited COX-2 over COX-1. One compound demonstrated an IC50 value significantly lower than that of indomethacin in both in vitro and in vivo models . This case underscores the therapeutic potential of these derivatives in treating inflammatory diseases with reduced side effects.

Mécanisme D'action

The mechanism of action of 1H-1,2,4-Triazole, 1-(2-thiazolyl)- involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of the aromatase enzyme, which is involved in estrogen biosynthesis . This inhibition can lead to reduced estrogen levels, making these compounds potential candidates for treating hormone-dependent cancers.

Comparaison Avec Des Composés Similaires

1,2,3-Triazole: Another triazole derivative with similar biological activities but different structural properties.

Thiazole: A simpler structure that lacks the triazole ring but shares some biological activities.

Thiophene-Linked 1,2,4-Triazoles: Compounds that combine thiophene and triazole rings, offering unique biological properties.

Uniqueness: 1H-1,2,4-Triazole, 1-(2-thiazolyl)- is unique due to its dual-ring structure, which allows for a broader range of chemical reactions and biological activities compared to its simpler counterparts .

Propriétés

IUPAC Name |

2-(1,2,4-triazol-1-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S/c1-2-10-5(7-1)9-4-6-3-8-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPCILJEJPLLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.